An In-Depth Technical Guide to the Chemical Properties of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine
An In-Depth Technical Guide to the Chemical Properties of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs, particularly the 4-methyl and 4-ethyl derivatives, to project its physicochemical properties, reactivity, and potential applications. This guide also outlines a plausible synthetic route and discusses the expected spectral characteristics and safety considerations based on established chemical principles and data from homologous compounds. The 1,2,4-triazole and piperidine moieties are significant pharmacophores, and their combination in this structure suggests a potential for diverse biological activities.[1][2][3][4]
Introduction: The Scientific Rationale
The 1,2,4-triazole ring is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticonvulsant properties.[4][5][6] The piperidine scaffold is another crucial structural motif in medicinal chemistry, known to be a key component in a variety of central nervous system (CNS) active agents.[3] The combination of these two heterocyclic systems in 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine creates a molecule with significant potential for interacting with biological targets.
The N-alkylation of the triazole ring, in this case with a propyl group, plays a critical role in modulating the compound's physicochemical properties. It is anticipated that the propyl group, as compared to smaller alkyl substituents like methyl or ethyl, will increase the lipophilicity of the molecule. This modification can influence its solubility, membrane permeability, and metabolic stability, all of which are critical parameters in drug design and development. Understanding the chemical properties of this specific analog is therefore essential for researchers exploring its potential as a lead compound in various therapeutic areas.
Predicted Physicochemical Properties
| Property | Predicted Value for 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine | Data for 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine |
| Molecular Formula | C10H18N4 | C8H14N4[7] |
| Molecular Weight | ~194.28 g/mol | 166.22 g/mol [7] |
| XLogP3 | ~0.5 | -0.4[7] |
| Hydrogen Bond Donor Count | 1 | 1[7] |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 3 | 1[7] |
| Topological Polar Surface Area | 42.7 Ų | 42.7 Ų[7] |
| Predicted Solubility | Lower in aqueous media compared to the methyl analog | Higher in aqueous media |
Note: The predicted values for the propyl derivative are estimations based on chemical structure and trends observed in homologous series.
The increased lipophilicity due to the propyl chain is expected to decrease its aqueous solubility but may enhance its ability to cross biological membranes, such as the blood-brain barrier.[1]
Synthesis and Characterization
A general and plausible synthetic pathway for 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine can be conceptualized based on established methods for the synthesis of N-substituted 1,2,4-triazoles.[4] The following represents a logical, multi-step synthetic workflow.
Proposed Synthetic Workflow
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Formation of the Amidrazone Intermediate
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To a solution of piperidine-4-carboxamide in a suitable aprotic solvent (e.g., anhydrous DMF), add N,N-dimethylformamide dimethyl acetal.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization to the Triazole Ring
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Dissolve the crude intermediate from Step 1 in a protic solvent such as ethanol or acetic acid.
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Add propylhydrazine to the solution.
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Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture to room temperature and remove the solvent in vacuo.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the propyl chain (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the triazole nitrogen), the piperidine ring protons, the triazole proton, and the piperidine NH proton.
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¹³C NMR: Signals corresponding to the carbons of the propyl group, the piperidine ring, and the triazole ring would be observed.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C10H18N4 would confirm the identity of the compound.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (piperidine), C-H stretching (alkyl groups), and C=N and N-N stretching (triazole ring) would be expected.
Reactivity and Stability
The 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine molecule possesses several reactive sites that dictate its chemical behavior.
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Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. This allows for the straightforward synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
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Triazole Ring: The nitrogen atoms of the 1,2,4-triazole ring are basic and can be protonated to form salts. They can also act as ligands for metal coordination. The triazole ring is generally stable to a range of reaction conditions.[4]
Stability: The compound is expected to be a stable solid at room temperature. Storage in a cool, dry place away from strong oxidizing agents is recommended.
Potential Applications in Drug Discovery
Derivatives of 4-(4-alkyl-4H-1,2,4-triazol-3-yl)piperidine have been investigated for various therapeutic applications.
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Anticancer Activity: Analogs of this scaffold have been designed and synthesized as potential inhibitors of glutaminyl cyclase isoenzyme (isoQC), a target for cancer therapy.[8]
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Anticonvulsant Activity: The 1,2,4-triazole moiety is a known pharmacophore in several anticonvulsant drugs, suggesting that this compound and its derivatives could be explored for their potential in treating epilepsy.[5]
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Antifungal Activity: Triazole-containing compounds are a major class of antifungal agents. The N-propyl side chain may influence the antifungal spectrum and potency.[9]
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Antimicrobial and Anti-inflammatory Properties: The broad biological activity of 1,2,4-triazoles suggests potential for antimicrobial and anti-inflammatory applications.[1][2]
The propyl group, by increasing lipophilicity, may enhance the compound's ability to penetrate target cells or cross the blood-brain barrier, which could be advantageous for CNS-related applications.
Safety and Handling
Specific toxicity data for 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine is not available. However, based on the hazard information for related compounds like 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine, the following precautions should be taken:
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][10]
-
Precautionary Measures:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine represents a promising scaffold for the development of new therapeutic agents. While direct experimental data is sparse, by extrapolating from its lower alkyl homologs, we can predict its chemical properties and potential applications. The presence of the propyl group is likely to increase its lipophilicity, which will have a significant impact on its pharmacokinetic and pharmacodynamic profile. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore its therapeutic potential.
References
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Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. (URL: [Link])
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PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. (URL: [Link])
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MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 4035. (URL: [Link])
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PMC. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (2(36)), 4-11. (URL: [Link])
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PMC. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2957. (URL: [Link])
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ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (URL: [Link])
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PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 535. (URL: [Link])
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Zhang, H., et al. (2023). Design, synthesis and antifungal activity of novel triazoles containing propyl side chains. Journal of Pharmaceutical Practice and Service. (URL: [Link])
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